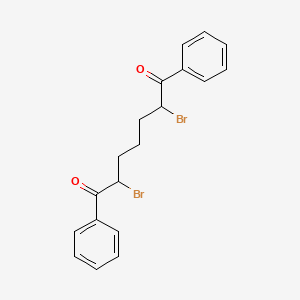
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is an organic compound with the molecular formula C₁₉H₁₈Br₂O₂. It is characterized by the presence of two bromine atoms and two phenyl groups attached to a heptanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione typically involves the bromination of 1,7-diphenyl-1,7-heptanedione. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of 2,6-dialkoxy-1,7-diphenyl-1,7-heptanedione.
Reduction: Formation of 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.
Oxidation: Formation of 2,6-dicarboxy-1,7-diphenyl-1,7-heptanedione.
科学研究应用
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-1,7-diphenyl-1,7-heptanedione
- 2,6-Diiodo-1,7-diphenyl-1,7-heptanedione
- 2,6-Difluoro-1,7-diphenyl-1,7-heptanedione
Uniqueness
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and reduction reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
5411-99-4 |
|---|---|
分子式 |
C19H18Br2O2 |
分子量 |
438.2 g/mol |
IUPAC 名称 |
2,6-dibromo-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16(18(22)14-8-3-1-4-9-14)12-7-13-17(21)19(23)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI 键 |
GOIXPFUGOIGQHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)


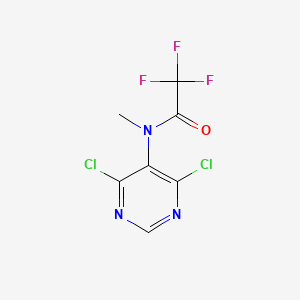


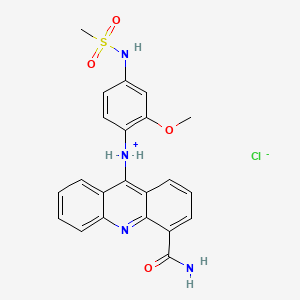
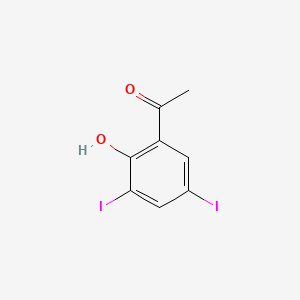
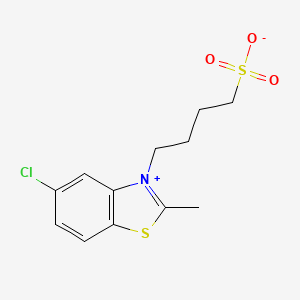
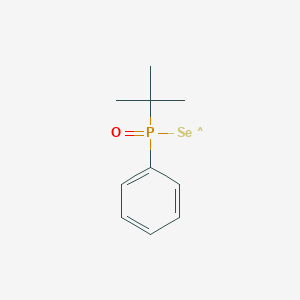
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)



